molecular formula C15H16O B1609235 (2R)-1,1-diphenylpropan-2-ol CAS No. 52199-85-6

(2R)-1,1-diphenylpropan-2-ol

Cat. No.: B1609235
CAS No.: 52199-85-6
M. Wt: 212.29 g/mol
InChI Key: BDZAWYBXBHTHFM-GFCCVEGCSA-N
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Description

(2R)-1,1-diphenylpropan-2-ol is an organic compound with the molecular formula C15H16O. It is a chiral secondary alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is characterized by the presence of two phenyl groups attached to the same carbon atom, which is also bonded to a hydroxyl group and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,1-diphenylpropan-2-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 1,1-diphenylpropan-2-one, using a chiral reducing agent to ensure the formation of the (2R) enantiomer. Another method involves the asymmetric hydrogenation of 1,1-diphenylpropan-2-one using a chiral catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogen gas to achieve the desired enantiomeric purity. The reaction conditions are carefully controlled to optimize yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

(2R)-1,1-diphenylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1,1-diphenylpropan-2-one using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: It can be reduced to the corresponding hydrocarbon, 1,1-diphenylpropane, using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.

Major Products

    Oxidation: 1,1-diphenylpropan-2-one.

    Reduction: 1,1-diphenylpropane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

(2R)-1,1-diphenylpropan-2-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various materials.

Mechanism of Action

The mechanism by which (2R)-1,1-diphenylpropan-2-ol exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the presence of the hydroxyl group and the steric effects of the phenyl groups. In biological systems, it may interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, affecting molecular targets and pathways involved in metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1,1-diphenylethanol: Similar structure but with an ethyl group instead of a propyl group.

    1,1-diphenylmethanol: Similar structure but with a methyl group instead of a propyl group.

    1,1-diphenylpropan-1-ol: Similar structure but with the hydroxyl group on the first carbon instead of the second.

Uniqueness

(2R)-1,1-diphenylpropan-2-ol is unique due to its specific chiral configuration and the presence of two phenyl groups, which impart distinct steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical transformations.

Properties

IUPAC Name

(2R)-1,1-diphenylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZAWYBXBHTHFM-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426444
Record name (2R)-1,1-diphenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52199-85-6
Record name (2R)-1,1-diphenylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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